molecular formula C14H15N3O3S B6137842 ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B6137842
M. Wt: 305.35 g/mol
InChI Key: BCYRWBFBAGDLIB-OVCLIPMQSA-N
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Description

Ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate, also known as ethyl 2-(4-hydroxybenzylidene) hydrazinecarbothioate, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate-1,3-thiazole-5-carboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
Ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate-1,3-thiazole-5-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to reduce the levels of reactive oxygen species and lipid peroxidation, thereby protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate-1,3-thiazole-5-carboxylate in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the research on ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate-1,3-thiazole-5-carboxylate. One potential direction is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate-1,3-thiazole-5-carboxylate involves the reaction of ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate 2-aminothiazole-4-carboxylate with 4-hydroxybenzaldehyde and hydrazine hydrate in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazole ring.

Scientific Research Applications

Ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

ethyl 2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-13(19)12-9(2)16-14(21-12)17-15-8-10-4-6-11(18)7-5-10/h4-8,18H,3H2,1-2H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYRWBFBAGDLIB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NN=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(2E)-2-[(4-hydroxyphenyl)methylene]hydrazino]-4-methyl-thiazole-5-carboxylate

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